molecular formula C17H14ClN3O2S2 B4008376 N-[4-(4-chlorophenoxy)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide

N-[4-(4-chlorophenoxy)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide

Cat. No.: B4008376
M. Wt: 391.9 g/mol
InChI Key: JNTFUSBVFNPKAN-UHFFFAOYSA-N
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Description

N-[4-(4-chlorophenoxy)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide is a useful research compound. Its molecular formula is C17H14ClN3O2S2 and its molecular weight is 391.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 391.0215967 g/mol and the complexity rating of the compound is 430. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure and Intermolecular Interactions

Studies on compounds structurally related to "N-[4-(4-chlorophenoxy)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide" have provided insights into their crystal structures and the nature of intermolecular interactions. These compounds exhibit 'V' shaped molecular structures with various intermolecular hydrogen bonds and π interactions, contributing to their 3-D arrays in crystal forms (Boechat et al., 2011).

Antibacterial Activity

Research into thiadiazole derivatives has highlighted their potential as antibacterial agents. Synthesis and evaluation of these compounds have shown moderate to good activity against both gram-positive and gram-negative bacteria, indicating their promise in addressing antibiotic resistance (Desai et al., 2008).

Anticancer Agents

Several studies have focused on the anticancer activities of thiadiazole derivatives. These compounds have been synthesized and tested for their effectiveness against various cancer cell lines, including human lung adenocarcinoma and breast cancer cells. Some derivatives have shown high selectivity and apoptosis-inducing capabilities, suggesting their potential as anticancer agents (Evren et al., 2019).

Enzyme Inhibition

The exploration of thiadiazole and thiazole derivatives for enzyme inhibition, particularly targeting the VEGFR-2 signaling pathway, has yielded promising results. These compounds have demonstrated significant antiproliferative effects against various cancer cell lines, with some showing the ability to induce apoptosis through the regulation of Bax and Bcl-2 proteins (Toolabi et al., 2022).

Antimicrobial Agents

The synthesis of novel thiazolidinone and acetidinone derivatives has been explored for their antimicrobial activity. These studies have contributed to the development of compounds with enhanced activity against a range of micro-organisms, furthering the search for new and effective antimicrobial agents (Mistry et al., 2009).

Properties

IUPAC Name

N-[4-(4-chlorophenoxy)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2S2/c1-11-20-21-17(25-11)24-10-16(22)19-13-4-8-15(9-5-13)23-14-6-2-12(18)3-7-14/h2-9H,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNTFUSBVFNPKAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(4-chlorophenoxy)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide
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N-[4-(4-chlorophenoxy)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide
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N-[4-(4-chlorophenoxy)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide
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N-[4-(4-chlorophenoxy)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide
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N-[4-(4-chlorophenoxy)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide
Reactant of Route 6
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N-[4-(4-chlorophenoxy)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide

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